2-chloro-N-phenylpropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWXKHHVIAJJFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10295127 | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-52-2 | |
| Record name | 21262-52-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10295127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-phenylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Reaction Pathways of 2 Chloro N Phenylpropanamide
Established Synthetic Routes for 2-Chloro-N-phenylpropanamide
Acylation Reactions Involving 2-Chloropropanoyl Chloride and Aniline (B41778) Derivatives
A primary and widely utilized method for the synthesis of this compound is the acylation of aniline with 2-chloropropanoyl chloride. This nucleophilic acyl substitution reaction is a robust and generally high-yielding process. The reaction involves the attack of the lone pair of electrons on the nitrogen atom of aniline on the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond.
The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride gas that is formed as a byproduct. This prevents the protonation of the aniline starting material, which would render it non-nucleophilic and halt the reaction.
A representative reaction scheme is as follows:
Reactants: Aniline, 2-Chloropropanoyl Chloride
Product: this compound
Byproduct: Hydrogen Chloride (neutralized by base)
This method is highly versatile and can be applied to a wide range of substituted anilines to produce a diverse library of N-aryl-2-chloropropanamides. A biphasic synthesis approach has also been developed, which can improve the scalability and ease of product isolation nih.gov.
Amidation of 2-Chloropropanoic Acid with Aniline
Direct amidation of 2-chloropropanoic acid with aniline presents a more atom-economical approach to this compound, as the only byproduct is water. However, this reaction is thermodynamically less favorable than the corresponding acyl chloride reaction and typically requires activation of the carboxylic acid or the use of coupling agents.
Various coupling agents can be employed to facilitate this transformation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common classes of coupling agents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU) peptide.comhepatochem.com. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction efficiency and suppress side reactions peptide.comnih.gov.
Recent advancements have focused on the development of catalytic direct amidation methods. Boronic acid derivatives, for instance, have been shown to catalyze the direct formation of amides from carboxylic acids and amines under mild conditions, often in the presence of a dehydrating agent like molecular sieves semanticscholar.orgorganic-chemistry.orgmdpi.comencyclopedia.pub.
| Coupling Agent/Catalyst Class | Example(s) | General Conditions |
| Carbodiimides | DCC, EDC | Room temperature, often with an additive like HOBt |
| Phosphonium Salts | BOP, PyBOP | Room temperature, requires a base |
| Uronium/Aminium Salts | HBTU, HATU | Room temperature, requires a base |
| Boronic Acids (Catalytic) | ortho-Iodophenylboronic acid | Room temperature, with molecular sieves |
Enantioselective Synthesis of Chiral this compound Analogues
The synthesis of enantiomerically pure or enriched chiral analogues of this compound is of significant interest, particularly for applications in pharmaceuticals and agrochemicals. This requires the use of asymmetric synthesis strategies.
One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, nickel-catalyzed stereoconvergent methods have been developed for the enantioselective arylation of racemic α-chloroamides, which could be adapted for the synthesis of chiral N-aryl-2-chloropropanamides nih.gov.
Photoenzymatic methods have also emerged as a powerful tool for the asymmetric synthesis of α-chloroamides princeton.edudocumentsdelivered.comnih.govnih.govacs.orgresearchgate.net. Engineered enzymes, such as flavin-dependent "ene"-reductases, can catalyze the coupling of α,α-dichloroamides with alkenes to produce α-chloroamides with high enantioselectivity. This biocatalytic approach offers the potential for highly specific and environmentally benign syntheses of chiral this compound analogues.
Mechanistic Investigations of this compound Synthesis
Role of Catalysis in Amide Bond Formation (e.g., Lewis Acid Catalysis)
In the context of acylation reactions, Lewis acids can play a crucial role in enhancing the electrophilicity of the acylating agent. While the reaction between a highly reactive acyl chloride and an amine often proceeds readily without a catalyst, Lewis acids can be employed to activate less reactive acylating agents or to drive the reaction to completion under milder conditions. The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack.
In direct amidation reactions, catalysis is often essential. As mentioned, boronic acids can act as catalysts by forming a reactive acylborate intermediate organic-chemistry.org. Other Lewis acids, such as those based on copper and tin, have also been found to be efficient catalysts for the acylation of alcohols and could potentially be applied to amidation reactions researchgate.net. The acetylation of aniline is a well-studied reaction where Lewis acids like aluminum chloride are often used, though in this specific case, salt formation with the aniline can deactivate it quora.com. However, for N-acylated anilines or in systems where the amine is less basic, Lewis acid catalysis can be effective.
| Catalyst Type | Proposed Role |
| Lewis Acids (e.g., AlCl₃, Cu(OTf)₂) | Activation of the carbonyl group of the acylating agent. |
| Boronic Acids | Formation of a reactive acylborate intermediate in direct amidation. |
Stereochemical Control in Synthesis of Enantiopure Derivatives
Achieving a high degree of stereochemical control is paramount in the synthesis of enantiopure derivatives of this compound. The stereocenter in this molecule is at the α-carbon bearing the chlorine atom.
In enantioselective catalytic methods, the chiral catalyst creates a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For example, in the nickel-catalyzed asymmetric arylation of α-chloroamides, the chiral ligand on the nickel catalyst is responsible for inducing enantioselectivity nih.gov.
In photoenzymatic reactions, the enzyme's active site acts as a chiral pocket. The precise orientation of the substrates within this pocket, often involving a charge-transfer complex, dictates the stereochemical outcome of the reaction, leading to high enantiomeric excesses princeton.edunih.govnih.govacs.org. The enzyme exerts a high level of control over the radical addition to the alkene, which is a key step in determining the final stereochemistry nih.gov.
The enantioenriched α-chloroamide products can then serve as versatile intermediates. The chloride can be displaced via S(_N)2 reactions with various nucleophiles, proceeding with inversion of stereochemistry, to afford a range of other chiral α-substituted amides nih.gov. This highlights the importance of controlling the initial stereocenter in the synthesis of this compound analogues.
Derivatization and Functionalization of this compound
The structure of this compound offers multiple sites for derivatization, allowing for the introduction of a wide range of functional groups and the extension of its molecular framework. These modifications can be broadly categorized into reactions at the chloro group, the phenyl ring, and the amide nitrogen.
Substitution Reactions at the Chloro Group
The chlorine atom in this compound serves as a good leaving group, facilitating nucleophilic substitution reactions at the adjacent carbon atom. This reactivity allows for the displacement of the chloro group by a variety of nucleophiles, leading to the formation of new carbon-heteroatom bonds. The chloroacetyl group, in general, is known to readily participate in such reactions with nucleophiles including amines, thiols, and alkoxides .
The reaction with sulfur-based nucleophiles, such as thiols, proceeds to form thioether derivatives. The mechanism of thiol addition to N-phenylchloroacetamide has been studied, indicating a concerted SN2 mechanism. Similarly, nitrogen-based nucleophiles, like primary and secondary amines, can displace the chloride to yield the corresponding amino-propanamide derivatives. Oxygen-based nucleophiles, such as alkoxides and carboxylates, can also be employed to generate ether and ester functionalities, respectively, at the alpha position.
Table 1: Examples of Nucleophilic Substitution Reactions of this compound and Analogs
| Nucleophile | Reagent Example | Product Type |
| Thiol | Sodium hydrosulfide (B80085) (NaSH) | 2-mercapto-N-phenylpropanamide |
| Amine | Ammonia (NH₃) | 2-amino-N-phenylpropanamide |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 2-methoxy-N-phenylpropanamide |
| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | 2-acetoxy-N-phenylpropanamide |
Modifications of the Phenyl Ring and Amide Nitrogen
The phenyl ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution reactions. The N-acyl group is a deactivating group and a meta-director. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur at the meta-position of the phenyl ring, albeit under potentially forcing conditions due to the deactivating nature of the substituent. The amide nitrogen, possessing a lone pair of electrons, can also be a site for chemical modification, such as alkylation or arylation. N-alkylation of amides typically requires a strong base to deprotonate the amide nitrogen, making it more nucleophilic, followed by reaction with an alkyl halide stackexchange.com. Various conditions have been developed for this transformation, including the use of sodium hydride in an aprotic solvent like THF or DMF stackexchange.com.
Formation of Complex Molecular Architectures from this compound Precursors
The reactivity of this compound makes it a valuable building block for the synthesis of more elaborate and complex molecular structures, including various heterocyclic systems. For example, related α-chloro-N-arylacetamides have been utilized as precursors in the synthesis of β-lactam rings. This is achieved through a multi-step sequence that begins with the substitution of the chloro group, followed by further transformations and eventual ring closure. The ability to introduce diverse substituents through nucleophilic displacement of the chloride, combined with the potential for modifications at the phenyl ring and amide nitrogen, allows for the generation of a wide array of derivatives that can serve as key intermediates in the total synthesis of complex natural products and medicinally relevant compounds. Substituted propanamides, in general, are recognized as versatile intermediates in the synthesis of various heterocyclic compounds, which are prominent motifs in drug discovery.
Reactivity and Reaction Mechanisms of 2 Chloro N Phenylpropanamide
Reduction Reactions of 2-Chloro-N-phenylpropanamide
The reduction of this compound has been a subject of scientific investigation, particularly concerning its reaction with complex metal hydrides. The outcomes of these reactions provide insight into the compound's reactivity and the interplay of different mechanistic pathways.
The reaction of this compound with lithium aluminium hydride (LiAlH₄) is a notable transformation that has been re-examined to clarify its product distribution and mechanistic pathway. researchgate.netnih.gov This reduction is more complex than initially reported, yielding a mixture of products through a key intermediate.
Contrary to earlier findings, the reduction of this compound with LiAlH₄ does not yield a single amine product. Instead, it produces almost equal amounts of two isomeric amines: N-propylaniline and the rearranged product, N-isopropylaniline. nih.govrsc.org This non-regioselective outcome points to a more intricate reaction mechanism than a simple direct reduction. researchgate.net
Table 1: Product Distribution in the LiAlH₄ Reduction of this compound
| Product | Structure | Approximate Yield |
|---|---|---|
| N-Propylaniline | C₆H₅NHCH₂CH₂CH₃ | ~50% |
Note: The table is generated based on qualitative descriptions of "almost equal quantities" from the cited research. nih.govrsc.org
The formation of both N-propylaniline and N-isopropylaniline is explained by the intermediacy of 2-methyl-N-phenylaziridine. nih.govrsc.org This three-membered heterocyclic compound is formed during the reaction and can be isolated if a reduced amount of LiAlH₄ is used. researchgate.net The subsequent reductive opening of this aziridine (B145994) ring by the hydride reagent proceeds non-regioselectively, leading to the mixture of the two final amine products. rsc.org
An important mechanistic feature of this reaction is the role of Lewis acid catalysis. rsc.org The reduction of the isolated 2-methyl-N-phenylaziridine intermediate is significantly slower than the reduction of the parent this compound. researchgate.netnih.gov This observation suggests that aluminium chlorohydrides, formed in situ during the initial reduction step, act as Lewis acids. rsc.org These species coordinate to the aziridine nitrogen, facilitating the ring-opening by the hydride. researchgate.net This catalysis not only accelerates the reaction but also influences the product ratio, increasing the relative yield of N-propylaniline. nih.govrsc.org
In addition to the primary amine products, the reduction also furnishes a minor by-product. Careful analysis has identified this compound as 2-phenylamino-1-propanol. researchgate.netrsc.org This corrects previous reports which had proposed the isomeric 1-phenylamino-2-propanol as the by-product. nih.gov The formation of 2-phenylamino-1-propanol likely arises from the alternative nucleophilic attack on the aziridine intermediate or a related precursor.
While the reduction with lithium aluminium hydride is the most thoroughly investigated reductive transformation of this compound, other general reduction methods for similar functional groups exist. For instance, other chloro-amide compounds can undergo reduction reactions that convert the chloroacetyl group to an alcohol or amine. However, specific studies detailing other reductive transformations for this compound are not extensively documented in the reviewed literature, which has predominantly focused on the complexities of the LiAlH₄ reaction. researchgate.netnih.govrsc.org
Lithium Aluminium Hydride Reduction and Product Distribution
Nucleophilic Substitution Reactions
The polarized carbon-chlorine bond in this compound makes the α-carbon an electrophilic site, readily attacked by nucleophiles. This leads to the displacement of the chloride ion, a good leaving group. These reactions can proceed through either intramolecular or intermolecular pathways.
One of the notable reactions of this compound is its ability to undergo intramolecular cyclization, particularly under reductive conditions. When treated with a strong reducing agent like lithium aluminium hydride (LiAlH₄), the compound doesn't simply reduce the amide group. Instead, an intramolecular nucleophilic substitution occurs where the nitrogen atom of the amide, after initial interaction with the hydride reagent, attacks the electrophilic α-carbon, displacing the chloride ion. This process results in the formation of a strained, three-membered heterocyclic intermediate, 2-methyl-N-phenylaziridine. researchgate.net This aziridine is a key intermediate that can be isolated from the reaction mixture if a limited amount of LiAlH₄ is used. researchgate.netrsc.org
This compound readily reacts with various external nucleophiles in intermolecular substitution reactions. The general mechanism involves the attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the cleavage of the C-Cl bond and the formation of a new bond with the nucleophile. This type of reaction is characteristic of α-halo amides and allows for the synthesis of a wide range of α-substituted N-phenylpropanamides. Common nucleophiles can include amines, alkoxides, and thiolates, leading to the corresponding α-amino, α-alkoxy, and α-thioether derivatives. These reactions typically follow an Sₙ2 mechanism, which has significant stereochemical implications.
Rearrangement Reactions
The reactivity of this compound also extends to rearrangement reactions, often involving the previously mentioned cyclic intermediates.
A re-examination of the reduction of this compound with lithium aluminium hydride revealed a more complex outcome than a simple reduction. researchgate.netrsc.org The reaction proceeds through the 2-methyl-N-phenylaziridine intermediate, which then undergoes further reduction. researchgate.netrsc.org The ring-opening of this aziridine intermediate does not occur regioselectively. The hydride can attack either of the two carbon atoms of the aziridine ring, leading to a mixture of two different amine products: N-propylaniline and the rearranged product, N-isopropylaniline, in almost equal quantities. researchgate.netrsc.org
The formation of these products demonstrates that the aziridine is a central intermediate in a reduction-rearrangement pathway. Further studies have shown that the reduction of the isolated aziridine is slower than the reduction of the initial 2-chloropropanamide, suggesting that Lewis acid catalysis by aluminium chlorohydrides, formed during the reaction, facilitates the aziridine ring-opening. researchgate.net
| Reactant | Reagent | Key Intermediate | Final Products | By-product |
|---|---|---|---|---|
| This compound | LiAlH₄ | 2-Methyl-N-phenylaziridine | N-propylaniline and N-isopropylaniline | 2-Phenylamino-1-propanol |
The concept of Walden inversion is crucial when considering the stereochemistry of nucleophilic substitution reactions at a chiral center. wikipedia.org this compound possesses a stereogenic center at the α-carbon. In an intermolecular Sₙ2 reaction, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). wikipedia.orgyoutube.com This backside attack forces the other three substituents on the carbon to "invert," much like an umbrella turning inside out in the wind. wikipedia.org
This results in a product with a configuration at the chiral center that is opposite to that of the reactant. wikipedia.org Therefore, if a reaction of an enantiomerically pure form of this compound proceeds via an Sₙ2 mechanism, 100% inversion of the stereochemical configuration is expected, a phenomenon known as Walden inversion. wikipedia.org This principle was first observed by Paul Walden in 1896 in a series of reactions that interconverted enantiomers of malic acid. pressbooks.pubpressbooks.pub The reductive cyclization of similar α-chloronitriles has also been shown to proceed with Walden inversion. researchgate.net
Hydrolysis and Degradation Pathways
The hydrolysis of this compound, typically occurring under basic conditions, is another example of a nucleophilic substitution reaction. In the presence of a base such as sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as the nucleophile. It attacks the electrophilic α-carbon, displacing the chloride ion.
The primary product of this hydrolysis is 2-hydroxy-N-phenylpropanamide. Under more forceful acidic or basic conditions, the amide bond itself can be cleaved, leading to further degradation. This would yield aniline (B41778) and 2-hydroxypropanoic acid (lactic acid) or their respective salts, depending on the pH of the solution. The initial substitution of chlorine is generally the more facile step under mild conditions. The degradation of chlorinated organic compounds in the environment can be complex, often involving microbial pathways that utilize dehalogenase enzymes to remove chlorine atoms as an initial step. nih.gov
Amide Hydrolysis Mechanisms
The hydrolysis of the amide bond in this compound, which results in the cleavage of the bond between the carbonyl group and the nitrogen atom, can be catalyzed by either acid or base. This process is fundamental to understanding its degradation pathways.
Under acidic conditions , the hydrolysis mechanism is initiated by the protonation of the carbonyl oxygen. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the nitrogen atom is protonated, transforming the amino group into a better leaving group. The collapse of the tetrahedral intermediate results in the cleavage of the C-N bond, yielding a carboxylic acid (2-chloropropanoic acid) and an amine (aniline).
In basic conditions , the hydrolysis proceeds via a different mechanism. A hydroxide ion, acting as a nucleophile, directly attacks the carbonyl carbon of the amide. This nucleophilic addition also results in the formation of a tetrahedral intermediate. The breakdown of this intermediate involves the expulsion of the amide ion (C6H5NH-), which is a strong base. This is generally the rate-determining step. The expelled amide ion then deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and aniline.
Influence of Environmental Conditions on Decomposition
The decomposition of this compound in the environment is largely governed by the mechanisms of amide hydrolysis, which are sensitive to a range of environmental factors.
pH: The rate of amide hydrolysis is highly dependent on the pH of the surrounding medium. Generally, the hydrolysis is slowest at neutral pH and increases at both acidic and basic pH values. A pH-rate profile, which plots the observed rate constant of hydrolysis against pH, would typically show a "U" or "V" shape, indicating the regions of acid and base catalysis. For this compound, it is expected that the presence of the electron-withdrawing chlorine atom on the α-carbon could influence the pKa of the amide and the susceptibility of the carbonyl carbon to nucleophilic attack, thereby affecting the specific shape of its pH-rate profile. However, experimentally determined pH-rate profiles for this specific compound are not available in the public domain.
Temperature: As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. The relationship between the rate constant and temperature is typically described by the Arrhenius equation. The activation energy for the hydrolysis would provide a quantitative measure of the temperature sensitivity of the decomposition process. Without experimental data, it is not possible to provide the specific Arrhenius parameters for this compound.
Microbial Action: In addition to abiotic hydrolysis, microbial degradation can be a significant pathway for the decomposition of organic compounds in the environment. Microorganisms may produce enzymes, such as amidases, that can catalyze the hydrolysis of the amide bond in this compound. The efficiency of microbial degradation would depend on the presence of suitable microbial populations, as well as other environmental factors that affect microbial activity, such as nutrient availability, oxygen levels, and temperature. Specific studies on the microbial degradation of this compound were not found, and therefore, its biodegradability and potential degradation pathways in microbial systems remain uncharacterized.
The following table summarizes the expected influence of key environmental conditions on the decomposition of this compound, based on general principles of amide chemistry.
| Environmental Condition | Expected Influence on Decomposition Rate | Mechanistic Implication |
| pH | Increased rate at low and high pH; slower at neutral pH. | Acid and base-catalyzed hydrolysis mechanisms are dominant. |
| Temperature | Increased rate with increasing temperature. | Follows Arrhenius behavior; higher kinetic energy overcomes the activation energy barrier for hydrolysis. |
| Microbial Activity | Potential for increased degradation in biologically active environments. | Enzymatic hydrolysis (e.g., by amidases) can provide an alternative and potentially faster degradation pathway. |
Biological Activities and Mechanistic Insights
Exploration of Antimicrobial and Antifungal Properties of 2-Chloro-N-phenylpropanamide and its Analogues
Research indicates that this compound and its structural analogues are of significant interest for their antimicrobial properties. The core structure, featuring a chloro group and an amide linkage, allows for interactions with various biological macromolecules, which is believed to be the basis of its activity. Analogues such as 2-chloro-N-phenylacetamide have demonstrated notable fungicidal and antibiofilm capabilities against pathogenic yeasts like Candida tropicalis, Candida parapsilosis, and fluconazole-resistant Candida albicans. nih.govscielo.br Studies on 2-chloro-N-phenylacetamide revealed its ability to inhibit all tested strains of C. albicans and C. parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. scielo.br Further investigation into its mechanism suggests that it may bind to ergosterol (B1671047) on the fungal plasma membrane and potentially inhibit DNA synthesis. scielo.br
Another related compound, 2-(6-chloro-9H-carbazol-2-yl)-N-phenylpropanamide, has been identified for its potential to inhibit the fatty acid amide hydrolase (FAAH) active site, indicating a specific enzymatic target for its biological effect. mdpi.com
A study focusing on novel trifluoromethylphenyl amides (TFMPAs) has provided specific data on their fungicidal effects against several plant pathogenic fungi. d-nb.info While not this compound itself, these analogues share a similar amide structure and offer insights into the potential spectrum of activity. The research evaluated compounds against fungi including Colletotrichum species, Phomopsis species, Botrytis cinerea, and Fusarium oxysporum. d-nb.info
One of the most active compounds identified was 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) , which demonstrated the strongest and broadest spectrum of activity, particularly against Colletotrichum acutatum and Phomopsis viticola. d-nb.info The table below summarizes the inhibitory activity of this compound against various fungal species.
| Fungal Species | Compound | Concentration (µM) | % Fungal Growth Inhibition | Time (h) |
| Phomopsis viticola | 7a | 30 | 95% | 72 |
| Colletotrichum acutatum | 7a | - | Strongest Activity | 48 & 72 |
| Phomopsis viticola | 7a | - | Strongest Activity | 144 |
Data sourced from a study on trifluoromethylphenyl amides. d-nb.info Note: "Strongest Activity" indicates the compound was the most potent in the tested series, but specific inhibition percentages were not provided for all species in the source text.
The study highlighted that while none of the tested TFMPAs outperformed commercial standards like captan (B1668291) or azoxystrobin, they represent potential lead structures for developing new fungicides. d-nb.info
The investigation into trifluoromethylphenyl amides (TFMPAs) has yielded valuable structure-activity relationship (SAR) insights. d-nb.info The design of these compounds as potential pesticides led to the synthesis and evaluation of thirty-three different structures. d-nb.info
Key findings from the SAR analysis include:
Acyl Chain and Phenyl Ring Substitution: The activity of the compounds is significantly influenced by the nature of the acyl chain and the substitution pattern on the N-phenyl ring.
Halogenation: The compound 2-chloro-N-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetamide (7a) , which features chloro substitutions on the acetamide (B32628) group and the phenyl ring, showed the most potent and broad-spectrum antifungal activity in the series. d-nb.info This suggests that multiple halogen substitutions are beneficial for activity.
Complex Formation: The formation of a complex between N-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,2,3,3,3-pentafluoropropanamide and triethylamine (B128534) resulted in an ion pair. d-nb.info The bioactivity of this complex varied depending on the fungal species and concentration, indicating that formulation can play a crucial role in the compound's efficacy. d-nb.info
These SAR studies are crucial for the rational design of more effective fungicidal agents based on the N-phenylpropanamide scaffold. d-nb.info
Anti-inflammatory Potential and Related Biological Pathways
This compound has garnered attention in medicinal chemistry for its potential anti-inflammatory properties. The mechanism is thought to involve the modulation of enzymes or receptors through interactions with its chloro group and amide functionality. While direct, detailed studies on the anti-inflammatory pathways of this compound are emerging, research on related structures provides context. For instance, chalcone (B49325) derivatives, which share synthetic precursors, are known to possess anti-inflammatory activities. mdpi.com
The anti-inflammatory effects of such compounds could be mediated through various biological pathways. Research into other chemical entities has shown that pathways involving cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the TLR4/NF-κB signaling cascade are common targets for anti-inflammatory agents. nih.govresearchgate.net For example, some triazole derivatives exert their anti-inflammatory effects by inhibiting the COX pathway and reducing levels of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator. researchgate.net Future research may elucidate whether this compound or its derivatives act through similar mechanisms to achieve their potential anti-inflammatory effects.
Role as Precursors or Lead Compounds in Drug Discovery
Beyond its intrinsic biological activities, this compound serves as a versatile building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Its utility as a precursor is well-documented in the development of novel enzyme inhibitors. nih.govmdpi.com
A significant application of this compound is as a key intermediate in the synthesis of inhibitors for N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE). nih.govmdpi.com DapE is a bacterial enzyme essential for the biosynthesis of lysine, a critical component of the bacterial cell wall. nih.gov As this pathway is absent in mammals, DapE represents an attractive target for the development of new antibiotics with selective toxicity.
In a recent study, researchers synthesized a series of pyrazole-based DapE inhibitors. nih.govmdpi.com The synthesis of one such inhibitor, 2-((3-Methyl-1-phenyl-1H-pyrazol-5-yl)thio)-N-phenylpropanamide (7n) , explicitly utilized this compound as a starting material. nih.govmdpi.com
Synthesis of DapE Inhibitor 7n
| Reactant | Product | Key Transformation | Reference |
|---|
This work demonstrates the direct role of this compound as a precursor in creating potential new antibiotics that target specific bacterial enzymes. nih.govmdpi.com
The chemical structure of this compound and its analogues makes them candidates for modulating a variety of biological targets. ontosight.ai The presence of reactive sites and functional groups allows these compounds to bind to enzymes or receptors, thereby altering their activity. ontosight.ai
For example, research on related compounds suggests potential activity against enzymes like carbonic anhydrases or nucleotide-binding proteins. ontosight.ai Specifically, the analogue 2-(6-chloro-9H-carbazol-2-yl)-N-phenylpropanamide has been linked to the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. mdpi.com This capacity to interact with and modulate specific biological targets underscores the value of the this compound scaffold as a lead structure in drug discovery programs aimed at various diseases. ontosight.ai
Mechanisms of Action at the Molecular Level
The biological activity of this compound is rooted in its interactions with various biological macromolecules, which can influence the activity of enzymes and receptors. Research suggests potential anti-inflammatory and analgesic properties, though detailed mechanisms are still under investigation. The compound serves as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, due to its enhanced reactivity from its chlorinated structure.
Interaction with Biological Macromolecules (e.g., hydrogen bonding, steric interactions)
The molecular structure of this compound allows for various interactions with biological targets. The amide functional group is capable of forming hydrogen bonds, which can significantly affect its binding to macromolecules. cymitquimica.comnih.gov The presence of a hydrogen bond donor and acceptor facilitates these interactions. nih.gov
The spatial arrangement of the molecule is influenced by steric and electronic factors. The phenyl group is twisted relative to the propanamide chain, a conformation that balances the steric repulsion between the phenyl and carbonyl groups. In related structures, such as 2-chloro-N-(p-tolyl)propanamide, the steric effects of substituents like a methyl group can lead to a twisted aryl-to-amide backbone. Such steric constraints play a crucial role in how the molecule fits into the binding sites of proteins.
Computational studies on structurally similar compounds predict that features like halogen substituents can enhance lipophilicity, which may improve membrane permeability and bioavailability, thereby facilitating interactions with intracellular biological targets. smolecule.com Docking studies with related molecules have shown that the phenyl moiety can be stabilized by aromatic stacking interactions with residues like phenylalanine within a hydrophobic pocket of a receptor. ekb.eg
Influence of Chloro Group and Amide Functionality on Reactivity and Binding
The chloro group and the amide functionality are pivotal to the reactivity and binding capabilities of this compound. The electronegative chlorine atom at the C2 position creates an inductive electron-withdrawing effect, which polarizes the α-C–H bond and influences the molecule's reactivity. This "Magic Chloro" effect is leveraged in medicinal chemistry to enhance binding affinity and metabolic stability in compounds like protease inhibitors and antibiotics. The chlorine atom's presence also facilitates certain chemical reactions, such as the formation of aziridines, a pathway not available to non-halogenated analogs.
The amide group exhibits resonance stabilization, with the nitrogen's lone pair of electrons participating in conjugation with the carbonyl group. This creates a partial double bond character between the carbonyl carbon and nitrogen, resulting in a planar conformation and restricted rotation around the C-N bond. This planarity, along with the electronic contribution from the phenyl ring, further stabilizes the molecule's geometry. The amide functionality is also a key player in binding, as seen in docking studies of similar compounds where the carbonyl group forms hydrogen bonds with amino acid residues like asparagine. ekb.eg
The chemical reactivity of the amide bond, such as its potential for hydrolysis under acidic or basic conditions, is a key aspect of its behavior in biological systems. smolecule.com
Structure-Biological Activity Correlations through Ligand-Target Interactions
The relationship between the structure of this compound and its biological activity is a direct consequence of its ligand-target interactions. The compound has been utilized as an intermediate in the synthesis of pyrazole-based inhibitors targeting bacterial enzymes, highlighting its role in creating molecules with specific biological functions. mdpi.com
Structure-activity relationship (SAR) studies on related scaffolds, such as those for G protein-coupled receptor 88 (GPR88) agonists, demonstrate how modifications to the propanamide structure can impact potency and efficacy. nih.gov For instance, the lipophilicity and steric bulk of substituents on the amide nitrogen can be fine-tuned to optimize agonist activity. nih.gov Similarly, in the development of opioid analgesics derived from cis-(−)-N-normetazocine, the N-phenylpropanamide substituent plays a crucial role in defining the ligand's binding, selectivity, and potency at opioid receptors. mdpi.com Minor structural changes to this N-substituent can lead to significant shifts in pharmacological profiles. mdpi.com
The interaction of similar compounds with their biological targets can be highly specific. For example, in the case of tankyrase inhibitors, the linker between different parts of the molecule is critical for potent inhibition, and even small changes can significantly alter the binding affinity. acs.org
The following table summarizes the key structural features of this compound and their influence on its biological activity:
| Structural Feature | Influence on Biological Activity and Interactions |
| Chloro Group | Enhances reactivity and binding affinity; Inductive electron-withdrawing effect influences molecular reactivity; Can improve metabolic stability. |
| Amide Functionality | Participates in hydrogen bonding; Resonance stabilization leads to a planar conformation, affecting binding geometry. cymitquimica.com |
| Phenyl Group | Contributes to π-electron density and resonance stabilization; Can engage in aromatic stacking interactions within binding sites. ekb.eg |
| Chiral Center (C2) | Allows for stereoisomers ((R) and (S)-forms) which can have different biological activities and binding affinities. |
Environmental Fate and Degradation Studies
Biodegradation Pathways of 2-Chloro-N-phenylpropanamide and Related Amides
Biodegradation is a key process that determines the environmental persistence of organic compounds. It involves the breakdown of materials by microorganisms such as bacteria and fungi.
The biodegradation of chloroacetanilide herbicides, a class of compounds structurally related to this compound, is well-documented. Microorganisms are capable of transforming these compounds through various enzymatic reactions. For this compound itself, degradation has been reported in fungi, specifically the genus Penicillium nih.gov.
The typical microbial degradation of related chloro-substituted amide compounds often begins with the cleavage of the amide bond or dehalogenation. For instance, marine-derived fungi have demonstrated the ability to act as biocatalysts, transforming various complex molecules. Fungi from genera such as Penicillium, Acremonium, and Rhodotorula have been shown to biodegrade persistent organic pollutants, suggesting their potential role in the breakdown of chloro-amides frontiersin.org. In one study, a marine-derived Cladosporium sp. was able to convert (E)-2-cyano-3-(4-methoxyphenyl)acrylamide into 2-cyano-3-(4-methoxyphenyl)propanamide (B2953470) with a 96% conversion rate, highlighting the efficiency of fungal amide transformations frontiersin.org.
Several environmental factors can significantly influence the rate at which microorganisms degrade organic compounds like this compound. While specific studies on this exact compound are limited, research on analogous chlorinated aromatic compounds provides insight into the key variables.
pH: The acidity or alkalinity of the environment can dramatically affect microbial activity. For example, the biodegradation of 2-chlorophenol (B165306) by Alcaligenes sp. showed a marked delay at a pH of 5 nih.gov.
Substrate Concentration: The concentration of the compound itself can impact degradation. High concentrations may be toxic to microorganisms, while very low concentrations may not be sufficient to induce the necessary enzymatic activity.
Cell Inocula Density: The population size of the degrading microorganisms is crucial. A low initial density of microbial cells can lead to a significant lag period before degradation begins nih.gov.
Presence of Other Substrates: The availability of other carbon sources can either enhance or inhibit degradation. In some cases, microbes can utilize multiple carbon sources concurrently, a process known as co-metabolism nih.gov.
Microbial Community: The presence of a diverse microbial community, including bacteria, rotifers, and ciliates, did not impede the degradation of 2-chlorophenol in a fluidized-bed reactor, indicating that complex ecosystems can support efficient biodegradation nih.gov.
The following table summarizes factors known to influence the biodegradation of related chlorinated compounds.
| Factor | Influence on Biodegradation | Research Finding Reference |
| pH | Optimal pH ranges support higher microbial activity; extreme pH can inhibit it. | A marked delay in 2-chlorophenol degradation was observed at pH 5. nih.gov |
| Inoculum Size | Higher microbial density generally leads to faster degradation. | A lag period was noted with low cell density inocula (10^5 cells/mL). nih.gov |
| Other Carbon Sources | Can support concurrent growth and potential co-metabolism. | The possibility of concurrent growth on other carbon sources was demonstrated. nih.gov |
| Microbial Diversity | Complex microbial communities can effectively remove the target compound. | The presence of other organisms did not affect the efficacy of 2-chlorophenol biodegradation. nih.gov |
Photochemical Degradation in Aquatic and Atmospheric Environments
Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic and atmospheric systems, this process can be a significant pathway for the transformation of organic pollutants, often mediated by naturally occurring photosensitizers.
Anilines, which share a core structural feature with this compound, are known to be particularly susceptible to oxidation by excited triplet-state photosensitizers (³sens*). acs.orgnih.gov These photosensitizers, when excited by sunlight, can initiate a single-electron transfer (SET) from the aniline-type compound, forming a radical cation. acs.orgnih.gov
Studies on the related compound N-cyclopropylaniline (CPA) have provided a detailed model for this process. The mechanism involves:
Excitation of a photosensitizer (e.g., chromophoric dissolved organic matter, ³CDOM*) by sunlight.
Single-electron transfer from the aniline (B41778) compound to the excited photosensitizer, creating a radical cation (aniline•⁺). acs.org
In the case of CPA, the resulting radical cation undergoes a rapid and irreversible ring-opening. acs.orgnih.gov
This transformed radical cation then reacts with molecular oxygen (O₂) to form an endoperoxide intermediate. acs.org
The intermediate subsequently fragments to yield stable degradation products. acs.org
This oxidative pathway, driven by triplet-state photosensitizers, is considered a primary mechanism for the environmental transformation of aniline-related compounds in sunlit waters. acs.orgnih.gov
Research on the photosensitized degradation of N-cyclopropylaniline (CPA) has successfully identified its major photodegradation products. acs.org Although CPA is not identical to this compound, the identified products result from the breakdown of the N-phenylpropanamide structural core and are therefore highly relevant.
Irradiation of CPA in the presence of photosensitizers led to the formation of two primary, more polar products. acs.org These were isolated and identified using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The findings from these experiments are detailed in the table below.
| Parent Compound | Photosensitizer | Identified Photodegradation Products | Relative Yield | Reference |
| N-Cyclopropylaniline (CPA) | 2-Acetonaphthone (2AN) | 3-hydroxy-N-phenylpropanamide | ~45% | acs.org |
| N-Cyclopropylaniline (CPA) | 2-Acetonaphthone (2AN) | Acetanilide | Not Quantified | acs.org |
| N-Cyclopropylaniline (CPA) | Suwannee River Fulvic Acid (SRFA) | 3-hydroxy-N-phenylpropanamide | ~70% | acs.org |
| N-Cyclopropylaniline (CPA) | Suwannee River Fulvic Acid (SRFA) | Acetanilide | ~30% | acs.org |
These results indicate that the degradation of the N-phenylpropanamide structure under photochemical conditions proceeds via oxidation and fragmentation, leading to hydroxylated and shortened-chain derivatives. acs.org
Hydrolytic Stability and Environmental Persistence
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is a key factor in its environmental persistence, particularly in aquatic systems.
Bioaccumulation Potential in Environmental Systems
The assessment of a chemical's bioaccumulation potential is a critical component of its environmental risk profile. Bioaccumulation refers to the process by which a substance is absorbed by an organism from its surrounding environment, leading to a concentration of the chemical in the organism's tissues that is greater than the concentration in the environment. This section evaluates the potential for this compound to bioaccumulate in environmental systems, drawing upon its physicochemical properties and data from structurally analogous compounds.
The octanol-water partition coefficient (log Kow) is a key parameter used to predict the bioaccumulation potential of a substance. A higher log Kow value generally indicates a greater potential for a chemical to partition into the fatty tissues of organisms. The estimated XLogP3 value for this compound is 1.9. nih.gov This relatively low value suggests a limited tendency for the compound to accumulate in the lipids of organisms.
Table 1: Physicochemical Properties of this compound Relevant to Bioaccumulation Potential
| Property | Value | Source |
| Molecular Formula | C9H10ClNO | nih.gov |
| Molecular Weight | 183.63 g/mol | nih.gov |
| XLogP3 (log Kow) | 1.9 | nih.gov |
Bioconcentration factor (BCF) is another important metric, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water at steady state. BCF values can be estimated using quantitative structure-activity relationships (QSARs) based on the log Kow. Generally, substances with a log Kow below 3 are considered to have a low bioaccumulation potential.
Based on the log Kow of 1.9, the predicted BCF for this compound in fish is low. Various QSAR models can provide an estimated BCF value. For instance, a common regression equation for estimating BCF from log Kow is:
log BCF = 0.85 * log Kow - 0.70
Using this equation, the estimated log BCF for this compound would be approximately:
log BCF = 0.85 * 1.9 - 0.70 = 1.615 - 0.70 = 0.915
This corresponds to a BCF value of approximately 8.2. BCF values below 1,000 are typically indicative of a low potential for bioconcentration.
Table 2: Estimated Bioaccumulation Metrics for this compound
| Metric | Estimated Value | Indication |
| log Kow | 1.9 | Low lipophilicity |
| Estimated log BCF | 0.915 | Low bioconcentration potential |
| Estimated BCF | ~8.2 | Low bioconcentration potential |
This low potential for bioaccumulation is further supported by data on structurally similar compounds, such as the herbicide propanil (B472794) (N-(3,4-dichlorophenyl)propanamide). Propanil has a slightly higher log Kow of 3.1, yet studies have indicated that it has a low propensity for accumulation in tissues. nih.gov It is rapidly metabolized by organisms, which limits its bioconcentration. nih.govresearchgate.net Given that this compound is a less complex molecule and has a lower log Kow, it is reasonable to infer that its bioaccumulation potential is also low.
Furthermore, studies on other chloroanilines, which are related degradation products of some herbicides, also show a low potential for bioconcentration in aquatic organisms. nih.gov For example, 4-chloroaniline (B138754) has reported BCF values ranging from 0.8 to less than 20. nih.gov
Advanced Characterization and Computational Studies
Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of 2-chloro-N-phenylpropanamide by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
In ¹H NMR spectroscopy, the proton signals confirm the presence of all constituent parts of the molecule. The amide proton (N-H) typically appears as a singlet downfield. The protons of the phenyl group produce signals in the aromatic region. The methine proton (CH) adjacent to the chlorine atom shows a characteristic quartet due to coupling with the neighboring methyl protons. The methyl group (CH₃) protons, in turn, appear as a doublet, being split by the single methine proton.
¹³C NMR spectroscopy provides complementary information by identifying the different carbon environments. The carbonyl carbon (C=O) of the amide group is typically observed at the most downfield chemical shift. The carbons of the phenyl ring show distinct signals in the aromatic region. The carbon atom bonded to the chlorine (C-Cl) is deshielded, and the methyl carbon (CH₃) appears at the most upfield position. The number of distinct signals in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule docbrown.infodocbrown.info.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Propanamide Derivatives
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Amide (N-H) | ~8.2 (singlet) | - |
| Phenyl (C₆H₅) | ~7.1-7.5 (multiplet) | ~120-140 |
| Methine (CH-Cl) | ~4.5 (quartet) | ~56 |
| Carbonyl (C=O) | - | ~167 |
| Methyl (CH₃) | ~1.8 (doublet) | ~22 |
Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis. It is also instrumental in monitoring the progress of chemical reactions and identifying intermediates and final products.
In a typical electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak will be observed, which is a key indicator of the presence of a single chlorine atom in the molecule docbrown.info.
Fragmentation of the molecular ion provides structural information. Common fragmentation pathways include the cleavage of the C-Cl bond and the C-C bond adjacent to the carbonyl group. This results in the formation of stable carbocations or acylium ions, with the most abundant fragment ion often referred to as the base peak docbrown.info.
Advanced MS techniques like Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM) offer high sensitivity and selectivity for quantitative analysis. nih.govmdpi.com These methods are particularly useful for monitoring the formation of this compound in a reaction mixture by targeting specific precursor-to-product ion transitions, allowing for precise quantification and reaction profiling. mdpi.comiupac.org
Table 2: Predicted m/z Values for Key Fragments of this compound
| Fragment Ion | Structure | Predicted m/z |
|---|---|---|
| Molecular Ion [M]⁺ | [C₉H₁₀ClNO]⁺ | 183/185 |
| [M - Cl]⁺ | [C₉H₁₀NO]⁺ | 148 |
| [C₆H₅NHCO]⁺ | Phenyl isocyanate fragment | 119 |
| [C₆H₅NH₂]⁺ | Aniline (B41778) fragment | 93 |
| [CH₃CHCl]⁺ | 62/64 |
Note: The presence of two m/z values separated by 2 amu indicates fragments containing a chlorine atom.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum displays characteristic absorption bands that correspond to specific bond types.
Key vibrational modes for this compound include:
N-H Stretch: A sharp absorption band typically appears in the region of 3300-3500 cm⁻¹, characteristic of the secondary amide N-H bond.
C=O Stretch (Amide I band): A strong, prominent absorption is observed around 1650-1680 cm⁻¹, which is indicative of the carbonyl group in the amide linkage.
N-H Bend (Amide II band): This band, resulting from the coupling of N-H bending and C-N stretching vibrations, is found near 1550 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
C-Cl Stretch: The carbon-chlorine bond vibration typically gives rise to a moderate to strong absorption in the fingerprint region, around 600-800 cm⁻¹.
The presence and position of these bands provide confirmatory evidence for the amide functional group and the chloroalkane moiety within the molecule.
UV-Visible Spectroscopy for Electronic Structure and Optical Properties
UV-Visible spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The chromophores in this molecule are the phenyl group and the amide group.
Crystallographic Investigations
Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
Single-crystal X-ray diffraction analysis of this compound allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. This technique can also establish the absolute configuration of chiral centers.
Studies on compounds structurally similar to this compound have shown that these molecules often crystallize in common space groups. For instance, a related compound, 2-chloro-N-(p-tolyl)propanamide, crystallizes in the orthorhombic space group Pbca. nih.govresearchgate.net The crystal structure of this compound itself has been reported to be in the orthorhombic system with the space group Pbca. nih.govresearchgate.net
The analysis reveals that the amide group is typically planar. The orientation of the phenyl ring relative to the amide backbone is defined by a key torsion angle (e.g., C-C-N-C). In the crystal lattice, molecules are often linked by intermolecular hydrogen bonds, typically forming between the amide N-H group of one molecule and the carbonyl oxygen atom of a neighboring molecule, leading to the formation of chains or more complex networks. researchgate.net
Table 3: Illustrative Crystallographic Data for this compound and a Related Compound
| Parameter | This compound (IQOHOL) | 2-chloro-N-(p-tolyl)propanamide |
|---|---|---|
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P b c a | P b c a |
| a (Å) | 9.5119 (3) | 9.5053 |
| b (Å) | 9.6885 (4) | 9.6885 |
| c (Å) | 21.8439 (8) | 21.8439 |
| N-C (amide) (Å) | 1.341 (16) | 1.3448 (19) |
| C=O (amide) (Å) | 1.219 (15) | 1.2233 (18) |
| Aryl-Amide Torsion Angle (°) | - | 45.3 (2) |
Data for 2-chloro-N-(p-tolyl)propanamide is provided for comparison. nih.govresearchgate.net
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional architecture of this compound and its derivatives in the solid state is governed by a network of specific intermolecular interactions. X-ray crystallography studies on the closely related derivative, 2-chloro-N-(p-tolyl)propanamide, reveal a sophisticated packing arrangement stabilized by a combination of strong and weak non-covalent forces. These interactions are crucial in determining the physical properties of the compound, such as melting point and solubility.
The primary organizing motif in the crystal lattice is the formation of one-dimensional chains through N-H...O hydrogen bonds between the amide groups of adjacent molecules. This classic hydrogen bond involves the amide proton (N-H) acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as the acceptor. These chains are further stabilized by weaker C-H...O interactions.
C-Cl...O=C Halogen Bonding: A weak halogen bond is observed between the chlorine atom and the carbonyl oxygen of a neighboring molecule. This type of interaction, where the halogen atom acts as an electrophilic species (a σ-hole), is increasingly recognized for its role in crystal engineering. In the case of 2-chloro-N-(p-tolyl)propanamide, the C—Cl⋯O=C distance is approximately 3.17 Å.
C-H...π Interactions: Weak C-H...π interactions are also present, where a hydrogen atom from a methyl group interacts with the π-electron system of the phenyl ring on an adjacent molecule. These interactions, though faint, contribute to the cohesive energy of the crystal lattice.
The interplay of these varied interactions results in a highly organized and stable three-dimensional crystalline superstructure. The table below summarizes the key intermolecular interactions and their geometric parameters as observed in a derivative of this compound.
| Interaction Type | Donor | Acceptor | Distance (Å) |
| Hydrogen Bond | N-H | O=C | ~2.86 |
| C-H...O Interaction | C-H (methine) | O=C | ~3.27 |
| Halogen Bond | C-Cl | O=C | ~3.17 |
| C-H...π Interaction | C-H (methyl) | Centroid of Phenyl Ring | - |
Continuous Crystallization Studies of this compound Derivatives
Continuous manufacturing processes are becoming increasingly important in the pharmaceutical and fine chemical industries due to their potential for improved safety, efficiency, and product consistency. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), derivatives of this compound have been the subject of continuous crystallization studies.
Research on 2-chloro-N-(p-tolyl)propanamide, for instance, has been conducted as part of an effort to design and optimize robust and scalable continuous manufacturing processes. In one such study, two different samples of the compound were isolated from separate continuous crystallization runs and analyzed using X-ray diffraction to assess the variability of the crystalline material produced. The analysis confirmed that both samples crystallized in the orthorhombic space group Pbca and exhibited very similar unit cell parameters, bond lengths, and angles, indicating a consistent and reproducible crystallization process.
These studies are essential for developing a comprehensive understanding of the solid-state properties of these compounds, which is a prerequisite for designing and implementing reliable continuous crystallization processes. By examining solubility characteristics in various organic solvents and developing improved synthesis methods, researchers can create a robust framework for the continuous production of high-purity this compound derivatives.
| Parameter | Sample 1a | Sample 1b |
| Radiation Source | Cu Kα | Mo Kα |
| N-C Bond Length (Å) | 1.3448 (19) | 1.344 (2) |
| C=O Bond Length (Å) | 1.2233 (18) | 1.2245 (19) |
| C-N-C-C Torsion Angle (°) | 179.00 (13) | 178.97 (14) |
| Disorder Occupancy (Major) | 0.783 (2) | 0.768 (2) |
Computational Chemistry Approaches
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chemical compounds. For derivatives of this compound, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to gain insights into their molecular properties. These computational studies provide valuable information that complements experimental findings, helping to elucidate bond lengths, bond angles, and vibrational frequencies. Furthermore, DFT is instrumental in calculating various electronic and reactivity descriptors that are not easily accessible through experimental means.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.
In computational studies of 2-chloro-N-(p-tolyl)propanamide, the electronic properties have been calculated using FMO analysis. This analysis helps in predicting the most reactive sites within the molecule for electrophilic and nucleophilic attack. The energy gap (ΔE) is a key indicator of the energy required for covalent bond formation.
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting ability. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and polarizability. |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the electron density distribution in a molecule, leading to the most accurate Lewis structure representation. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and core orbitals, which aligns more closely with intuitive chemical concepts. NBO analysis is particularly useful for understanding hyperconjugative interactions and charge delocalization within a molecule.
The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). A larger E(2) value signifies a more intense interaction between an electron donor and an electron acceptor, indicating greater electron delocalization. This information is crucial for explaining the stability of the molecule and the nature of its chemical bonds. For instance, NBO analysis can elucidate the hybridization of atomic orbitals contributing to specific bonds and quantify the stabilization energy associated with intramolecular charge transfer.
Transition Density Matrix (TDM) analysis is a theoretical tool used to characterize and visualize molecular electronic transitions, such as those observed in UV-Vis spectroscopy. It provides a detailed picture of the electron-hole coherence during an electronic excitation. By analyzing the TDM, researchers can quantify the contributions of different molecular fragments to a particular electronic transition, distinguishing between local excitations and charge-transfer (CT) excitations.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a powerful "computational microscope" for observing the movement and interaction of atoms and molecules over time. This technique is instrumental in exploring the conformational landscape of a molecule—the various shapes it can adopt—and in elucidating the precise nature of its interactions with biological targets, such as enzymes or receptors.
For a compound like this compound, MD simulations could theoretically provide deep insights. A simulation would model the compound's dynamic behavior in a solvent (typically water) to identify its most stable conformations. Furthermore, if a biological target were known, MD simulations could model the binding process, revealing key intermolecular forces like hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-target complex. This information is invaluable for rational drug design and understanding mechanisms of action.
Despite the potential of this technique, specific studies detailing MD simulations for the conformational analysis or ligand-target interactions of this compound are not available in the current body of scientific literature. Research has instead focused on using this compound as a precursor for synthesizing other novel compounds, which are then subjected to further biological and computational analysis luc.edumdpi.comnih.gov. While MD simulations have been performed on structurally related herbicides, such as propanil (B472794), to study their binding stability with enzymes, this research does not extend to this compound itself researchgate.net.
Applications in Chemical Synthesis and Materials Science Research
2-Chloro-N-phenylpropanamide as a Key Intermediate in Organic Synthesis
As a key intermediate, this compound serves as a foundational molecule for constructing more complex chemical structures. The presence of a chlorine atom at the alpha position to the carbonyl group makes it susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups. This reactivity is central to its application in synthesizing a range of valuable chemicals.
This compound is a significant precursor in the development of active pharmaceutical ingredients (APIs) and agrochemicals. nih.gov The propanamide scaffold is a privileged structure in medicinal chemistry, and the ability to modify it via the reactive chlorine atom allows for the fine-tuning of a molecule's biological activity. nih.gov
Research Findings:
Enzyme Inhibitors: The compound is a documented intermediate in the synthesis of novel enzyme inhibitors. nih.gov Its structure serves as a versatile building block for creating more complex molecules designed to interact with specific biological targets. nih.gov
Anesthetic Impurities: It has been identified as an impurity in the local anesthetic Prilocaine, which indicates its use or formation during the synthesis of related pharmaceutical compounds.
Herbicides and Fungicides: Closely related N-aryl chloroacetamides have been synthesized and screened for their antimicrobial properties, showing potential as herbicides and antifungal agents. This highlights the broader utility of the chloro-amide functional group in developing new agrochemicals.
The following table details examples of related compounds and their applications derived from syntheses involving chloro-N-aryl amides.
| Compound Class | Application Area | Synthetic Role of Chloro-N-Aryl Amide |
| N-Aryl-2-(propylamino)propanamides | Pharmaceuticals | Precursor to local anesthetics like Prilocaine |
| Substituted N-Aryl Chloroacetamides | Agrochemicals | Core structure for developing herbicides and fungicides |
| Complex Heterocycles | Drug Discovery | Intermediate for building novel enzyme inhibitors |
Beyond the pharmaceutical and agrochemical industries, this compound is a starting material for various specialty chemicals. These are compounds produced for specific applications, valued for their unique chemical properties.
Research Findings:
Aziridine (B145994) Synthesis: The compound has been used in the synthesis of N-substituted cis-2-aryl-3-alkylaziridines. nih.gov Aziridines are highly valuable three-membered heterocyclic compounds used in a variety of organic transformations.
Thio-acrylamides: It is a key starting material in the synthesis of α-thio-β-chloroacrylamides. These compounds are important intermediates for further chemical transformations, including cycloaddition reactions.
Contributions to Advanced Materials Research
The structural backbone of this compound and its derivatives is being explored for applications in materials science, particularly in the development of materials with specific optical and electronic properties.
Derivatives of N-phenylpropanamide have shown potential for use in optoelectronic materials, which can interact with or emit light. Research has focused on modifying the core structure to create molecules with desirable properties, such as nonlinear optical (NLO) activity. NLO materials are crucial for technologies like lasers and optical data processing.
A recent study explored the NLO properties of derivatives of N-phenylpropanamide, specifically 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide. academindex.com Such research investigates how the electronic structure of these molecules interacts with intense light sources. Furthermore, aromatic amide and imide derivatives are increasingly recognized for their role in creating materials for Organic Light-Emitting Diodes (OLEDs) and organic semiconductors. mdpi.comunl.ptsemanticscholar.org
In a related study, new organochalcogenide compounds were prepared from 2-chloro-N-arylacetamides. aurigeneservices.com The resulting selenium-containing compounds were found to have thermal properties, including specific phase transition points, that suggest they may act as liquid crystals—a key component in modern electronic displays. aurigeneservices.com
The table below summarizes key findings in this area.
| Derivative Class | Investigated Property | Potential Application |
| Triazole-substituted N-phenylpropanamides | Nonlinear Optical (NLO) Properties | Optical switching, frequency conversion |
| Organoselenium compounds from N-arylacetamides | Liquid Crystal Behavior | Electronic displays, sensors |
| Polycyclic Fused Amide Derivatives | Electroluminescence | Organic Light-Emitting Diodes (OLEDs) |
Continuous flow chemistry is a modern approach to chemical manufacturing that is transforming the pharmaceutical industry. researchgate.net Instead of producing APIs in large, discrete batches, reactants are continuously fed into a reactor system, allowing for a more controlled, efficient, and safer process. nih.govusp.org This method offers superior heat transfer, precise control over reaction time and temperature, and can lead to higher product purity and yield. researchgate.net
The synthesis of intermediates like this compound, which often involves the reaction of an amine with an acid chloride, is well-suited for continuous flow systems. nih.gov While traditional batch methods have long been used, the implementation of flow-based protocols can create superior synthetic systems. researchgate.net The use of continuous manufacturing for producing APIs and their key intermediates is a significant area of development aimed at making pharmaceutical production more efficient and reliable. usp.org
Benefits of Continuous Flow Synthesis for API Intermediates:
Increased Safety: Better control over reaction conditions and smaller reaction volumes minimize risks.
Improved Efficiency: Continuous operation reduces downtime between batches and allows for automation. nih.gov
Higher Purity and Yield: Precise control over mixing and temperature leads to fewer byproducts. researchgate.net
Scalability: Processes can be scaled up by running the system for longer periods rather than using larger, more hazardous reactors.
Q & A
Basic: What are the common synthetic routes for preparing 2-chloro-N-phenylpropanamide, and what analytical techniques are recommended for characterization?
Answer:
this compound is synthesized via nucleophilic acyl substitution between chloroacetyl chloride and aniline derivatives. Microwave-assisted methods (e.g., 50 mmol alkylating agent, 5–12 min irradiation) improve reaction efficiency and yield . Characterization involves:
- 1H/13C NMR : To confirm amide bond formation (δ ~7.0–8.0 ppm for aromatic protons, δ ~170 ppm for carbonyl).
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~550–600 cm⁻¹ (C-Cl stretch).
- Mass spectrometry (MS) : Molecular ion peak at m/z 197.66 (C10H12ClNO) .
Advanced: How does the choice of reducing agent influence the reaction pathway and byproduct formation during the reduction of this compound?
Answer:
Reduction pathways diverge based on reagent selectivity:
- LiAlH4 : Reduces the amide to a primary amine (via intermediate imine) but risks dechlorination at >0°C. Optimal conditions: anhydrous THF, -20°C, 2-hour reaction .
- NaBH4/CF3CO2H : Selective reduction of the carbonyl group to alcohol without C-Cl cleavage.
- Catalytic hydrogenation (Pd/C) : Requires careful pressure control (1–3 atm H₂) to avoid over-reduction.
Byproducts (e.g., dechlorinated amines) are monitored via GC-MS and minimized by kinetic quenching .
Basic: What solvents and conditions are optimal for nucleophilic substitution reactions involving this compound?
Answer:
- Solvents : Polar aprotic solvents (DMSO, acetonitrile) enhance nucleophilicity in SN2 reactions.
- Reagents : Sodium azide (NaN₃) or potassium thiolate (KSAc) at 60–80°C for 4–8 hours.
- Workup : Aqueous extraction (10% HCl) removes unreacted reagents.
- Monitoring : TLC (silica gel, ethyl acetate/hexane 3:7 Rf ~0.5) .
Advanced: How can researchers resolve contradictions in reported reaction yields when using this compound in cross-coupling reactions?
Answer:
Yield discrepancies often arise from:
- Catalyst sensitivity : Pd(PPh₃)₄ degrades in air; use glovebox techniques for catalyst preparation.
- Moisture control : Molecular sieves (3Å) in reactions prevent hydrolysis.
- Electronic effects : Substituents on the phenyl ring (e.g., methyl in 2-chloro-N-(2-methylphenyl)propanamide) alter reactivity.
Reproducibility studies using in situ IR spectroscopy and kinetic isotope effects (KIE) can isolate variables .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Nitrile gloves, lab coat, and chemical goggles.
- Ventilation : Fume hood with >0.5 m/s airflow.
- Spill management : Absorb with vermiculite, neutralize with 5% NaHCO₃.
- Exposure response : Skin contact requires 15-minute water flush; eye exposure needs saline irrigation.
- Storage : Airtight container in a cool, dry cabinet .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in novel reaction systems?
Answer:
- DFT calculations : B3LYP/6-311+G(d,p) level models transition states for nucleophilic substitutions.
- Solvent effects : Polarizable Continuum Model (PCM) simulates DMSO or THF environments.
- Molecular dynamics (MD) : 50-ns trajectories assess conformational stability of the amide group.
Validation against experimental Arrhenius plots (from variable-temperature NMR) refines accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
